N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(2-Methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₇H₂₀N₄O and a molecular weight of 296.37 g/mol . Its structure features:
- A 3-(4-methylphenyl) group at the pyrimidine 3-position.
- A 5-methyl substituent at the pyrimidine 5-position.
- A 2-methoxyethylamine group at the 7-position.
Key physicochemical properties include:
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-4-6-14(7-5-12)15-11-19-21-16(18-8-9-22-3)10-13(2)20-17(15)21/h4-7,10-11,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVQZLGRVWUICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against β-coronaviruses. The substitution patterns on the pyrazolo scaffold can significantly influence antiviral activity, making it a promising avenue for drug development targeting viral infections .
Antitumor Activity
Compounds within this class have shown promise as anti-tumor agents through mechanisms such as the inhibition of thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis. For example, certain derivatives have been developed that exhibit significant inhibitory activity against TP, suggesting potential applications in cancer therapy .
Neurogenic Disorders
Another area of interest is the use of pyrazolo[1,5-a]pyrimidine derivatives in treating neurogenic disorders. Compounds designed to inhibit P2X3 receptors have shown efficacy in preclinical models, indicating their potential for treating conditions such as chronic pain and other neurogenic disorders .
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies that underscore the utility of N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby interfering with cellular processes and leading to anticancer effects . The compound’s ability to bind to and modulate the activity of these targets is crucial for its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry, with substituents at the 3-, 5-, and 7-positions critically influencing activity. Below is a comparison of Compound A with structurally similar derivatives (Table 1):
Key Observations:
3-Position Substituents: Fluorinated aryl groups (e.g., 4-fluorophenyl in Compounds 3, 32, 47–48) enhance potency against Mycobacterium tuberculosis (M.tb), likely due to improved target binding (ATP synthase inhibition) .
5-Position Substituents :
- Methyl (Compound A) and aryl groups (e.g., phenyl in Compounds 47–48) are common. Larger substituents (e.g., 4-isopropylphenyl in Compound 35) may improve lipophilicity but reduce solubility .
7-Amine Modifications :
- Pyridin-2-ylmethyl amines (Compounds 1, 3, 32) are prevalent in anti-M.tb agents, with substituents like 6-methoxy (Compound 48) enhancing microsomal stability .
- Compound A’s 2-methoxyethyl group may improve aqueous solubility compared to pyridylmethyl analogues, though its impact on target engagement remains uncharacterized.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*Estimated based on substituent contributions.
SAR Insights
- 3-Position : Fluorine enhances potency (e.g., Compound 3 vs. Compound A), likely via electronegative interactions with ATP synthase .
- 5-Position : Methyl (Compound A) provides steric bulk without compromising synthesis; larger groups (e.g., 4-isopropylphenyl in Compound 35) may reduce solubility .
- 7-Amine : Polar groups (e.g., 2-methoxyethyl in Compound A) improve solubility but may reduce membrane permeability compared to pyridylmethyl amines .
Biological Activity
N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N4 |
| Molecular Weight | 337.43 g/mol |
| LogP | 5.5288 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 31.21 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Methylation reactions : Using reagents like methyl iodide or dimethyl sulfate to introduce methyl groups.
- Alkylation and arylation : Introducing the 2-methoxyethyl and 4-methylphenyl groups through suitable alkyl and aryl halides.
Biological Activity
This compound exhibits various biological activities, including:
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine demonstrate significant antimicrobial properties. For example, compounds structurally related to this compound have shown potent inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for similar compounds .
Enzyme Inhibition
The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. This inhibition can lead to various biological effects, including:
- Antibacterial Activity : By targeting bacterial enzymes.
- Anticancer Potential : Some studies suggest that pyrazolo[1,5-a]pyrimidines may inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth .
Receptor Modulation
This compound could act as an agonist or antagonist on various receptors, influencing cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Activity : A study demonstrated that certain derivatives exhibited promising anticancer effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis and autophagy pathways .
- Antimicrobial Studies : Compounds similar to this compound were evaluated for their antimicrobial efficacy, showing significant activity against resistant bacterial strains .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the molecular structure significantly influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Quantitative structure–activity relationship (QSAR) models have been developed to predict the efficacy of new analogs based on their chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
